2,4,5-Tribromobifenilo

Descripción general

Descripción

2,4,5-Tribromobiphenyl is a polybrominated biphenyl, which is a class of organic compounds containing a biphenyl moiety substituted at two or more ring positions by bromine atoms . These compounds are known for their use as flame retardants and are added to various consumer products such as plastics, textiles, and electronic devices to reduce flammability . due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Aplicaciones Científicas De Investigación

2,4,5-Tribromobiphenyl has several applications in scientific research:

Environmental Studies: It is used to study the environmental impact and persistence of brominated flame retardants.

Material Science: The compound is explored for its potential use in developing flame-retardant materials for various industrial applications.

Organic Electronics: Compounds structurally related to 2,4,5-Tribromobiphenyl are investigated for their use in organic light-emitting diodes and other electronic devices.

Mecanismo De Acción

Target of Action

The primary target of 2,4,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Pharmacokinetics

Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as formulation and route of administration.

Result of Action

The molecular and cellular effects of 2,4,5-Tribromobiphenyl’s action are primarily related to its interaction with the AhR and the subsequent activation of xenobiotic metabolizing enzymes . This can lead to various biochemical changes and potential toxic effects, particularly in the presence of other halogenated aromatic hydrocarbons .

Análisis Bioquímico

Biochemical Properties

2,4,5-Tribromobiphenyl is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates and mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Cellular Effects

It is known that it can cause changes in cell signaling pathways, gene expression, and cellular metabolism . Due to its lipophilic nature, 2,4,5-Tribromobiphenyl tends to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk .

Molecular Mechanism

The molecular mechanism of 2,4,5-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact mechanism of toxicity of polybrominated biphenyls varies depending on the specific congener, but the predominant interaction is believed to involve the AhR .

Temporal Effects in Laboratory Settings

Due to its persistence in the environment, it is likely that it has long-term effects on cellular function

Metabolic Pathways

It is known that it can be absorbed via oral, inhalation, and dermal routes

Transport and Distribution

2,4,5-Tribromobiphenyl is known to accumulate in lipid-rich tissues due to its lipophilic nature

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the electrophilic aromatic substitution reaction where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of 2,4,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The bromination reaction is carefully monitored to control the degree of bromination and minimize the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Tribromobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in 2,4,5-Tribromobiphenyl can be substituted by other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of 2,4,5-Tribromobiphenyl can lead to the formation of less brominated biphenyls or biphenyl itself.

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tribromophenol: Another brominated compound used as a flame retardant.

2,2’,4,4’,6-Pentabromodiphenyl Ether: A related brominated flame retardant with similar applications.

Polybrominated Diphenyl Ethers (PBDEs): A class of brominated flame retardants with structural similarities to polybrominated biphenyls.

Uniqueness of 2,4,5-Tribromobiphenyl

2,4,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Its selective bromination at the 2, 4, and 5 positions on the biphenyl ring makes it distinct from other polybrominated biphenyls and polybrominated diphenyl ethers .

Actividad Biológica

2,4,5-Tribromobiphenyl (CAS No. 115245-07-3) is a brominated biphenyl compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including toxicity, bioconcentration factors, metabolism, and effects on various organisms.

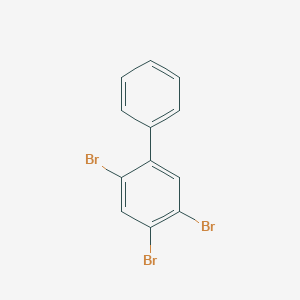

- Molecular Formula : C₁₂H₇Br₃

- Molecular Weight : 367.89 g/mol

- Structure : Consists of two phenyl rings with three bromine atoms attached to the biphenyl structure.

Toxicological Profile

2,4,5-Tribromobiphenyl is classified as a hazardous material. It can cause severe eye irritation and skin contact may lead to irritation. Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

Toxicity

The toxicity of 2,4,5-Tribromobiphenyl has been assessed in various studies:

- Acute Toxicity : Studies indicate that exposure can lead to significant lethality in aquatic organisms and potential endocrine disruption in vertebrates .

- Chronic Effects : Long-term exposure has been associated with reproductive toxicity and developmental issues in animal models .

Bioconcentration and Bioaccumulation

Bioconcentration factors (BCF) are critical in understanding the accumulation of compounds in organisms:

- The BCF for 2,4,5-Tribromobiphenyl is notably high, indicating a strong tendency to accumulate in biological tissues. For example, it was reported that the BCF values for various brominated biphenyls increase with the degree of bromination .

| Compound | BCF Value |

|---|---|

| 2,4-Dibromobiphenyl | 1,343 |

| 2,4,5-Tribromobiphenyl | >10,000 |

| 2,6-Dibromobiphenyl | 1,267 |

This trend suggests that higher brominated biphenyls like 2,4,5-Tribromobiphenyl are more likely to bioaccumulate in aquatic environments compared to their less brominated counterparts .

Metabolism

Metabolism studies indicate that 2,4,5-Tribromobiphenyl undergoes biotransformation primarily through hydroxylation and debromination processes. Hydroxy derivatives have been identified as significant metabolites which may retain biological activity .

Case Studies

- Aquatic Toxicity Study : Research conducted on fish species such as guppies (Poecilia reticulata) showed significant mortality rates when exposed to concentrations above 0.1 µg/L of 2,4,5-Tribromobiphenyl. The study highlighted the compound's role as a persistent organic pollutant (POP) in aquatic ecosystems .

- Endocrine Disruption : A study focusing on the effects of brominated compounds on amphibians revealed that exposure to 2,4,5-Tribromobiphenyl resulted in altered hormone levels and disrupted reproductive behaviors in species such as frogs .

- Human Health Implications : Epidemiological studies have suggested a correlation between exposure to brominated compounds and increased incidence of thyroid dysfunction among populations living near industrial sites where these compounds are used or disposed of .

Propiedades

IUPAC Name |

1,2,4-tribromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBROTCWKGRRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151024 | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-07-3 | |

| Record name | 2,4,5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.